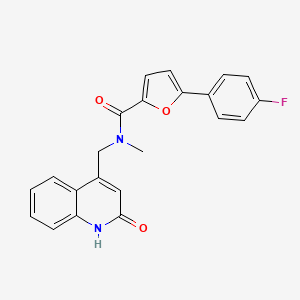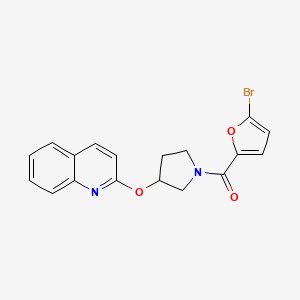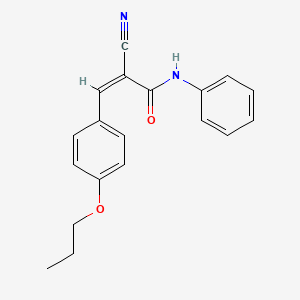![molecular formula C14H10N4O4 B2460745 (Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 320368-01-2](/img/structure/B2460745.png)
(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NPHO and has been synthesized using various methods. The purpose of
科学研究应用
NPHO has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, NPHO has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an imaging agent for cancer diagnosis. In material science, NPHO has been used as a building block for the synthesis of novel organic materials. In organic synthesis, NPHO has been used as a starting material for the synthesis of various heterocyclic compounds.
作用机制
The mechanism of action of NPHO is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in various cellular processes. Studies have shown that NPHO inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
NPHO has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membrane integrity. In addition, NPHO has been shown to induce vasodilation and lower blood pressure in animal models.
实验室实验的优点和局限性
NPHO has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for use in various experiments. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of NPHO. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as an imaging agent for cancer diagnosis. Additionally, there is a need to explore its potential use as a therapeutic agent for various diseases. Finally, there is a need to develop new synthesis methods to improve its yield and purity.
Conclusion:
In conclusion, NPHO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and identify its potential uses in medicine and material science.
合成方法
The synthesis of NPHO has been accomplished using various methods. One of the most common methods involves the reaction of 4-nitrobenzohydrazide with 2-hydroxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and pyridine to obtain NPHO. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
属性
IUPAC Name |
4-[2-(4-nitrophenyl)hydrazinyl]-3,1-benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c19-14-15-12-4-2-1-3-11(12)13(22-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMBXQOXZUXWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2460664.png)




![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2460674.png)


![4-[Bis(4-ethoxyphenyl)methyl]piperidine](/img/structure/B2460678.png)
![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2460684.png)
![N-(2,3-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2460685.png)